Hypobromous acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

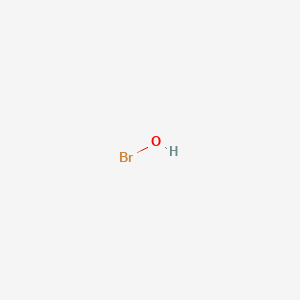

Hypobromous acid is a bromine oxoacid. It is a conjugate acid of a hypobromite.

Scientific Research Applications

Environmental Applications

Water Treatment:

Hypobromous acid plays a crucial role in water disinfection processes. It is formed during the chlorination of water containing bromide ions and has been shown to react more rapidly with organic pollutants compared to hypochlorous acid. Studies indicate that HOBr can accelerate electrophilic substitution and single electron transfer reactions in polycyclic aromatic hydrocarbons (PAHs), which are common water contaminants. The second-order rate constants for HOBr reactions with PAHs are significantly higher than those for hypochlorous acid, suggesting that HOBr is more effective at transforming these harmful compounds into less toxic forms .

Atmospheric Chemistry:

In atmospheric science, this compound is a key species linking inorganic bromine to various chemical families. Its solubility in sulfuric acid aerosols has implications for understanding its role in stratospheric chemistry and the depletion of ozone . The effective Henry's law coefficient of HOBr indicates its potential to influence atmospheric reactions involving halogenated species .

Food Safety Applications

Antimicrobial Agent in Meat Processing:

this compound has been approved for use as an antimicrobial agent in meat processing. Research conducted by the U.S. Department of Agriculture demonstrated that HOBr effectively reduces the prevalence of harmful bacteria such as Escherichia coli O157:H7 and Salmonella on cattle hides during slaughter. In trials, treatment with 500 ppm of HOBr resulted in significant log reductions of indicator organisms, outperforming traditional disinfectants like phosphoric acid and sodium hydroxide . The study highlights HOBr's potential as a safer alternative to hypochlorous acid due to its higher reactivity with biological molecules .

Biochemical Applications

Role as an Electrophile:

this compound is recognized as a powerful endogenous electrophile, exhibiting high reactivity with various biological molecules, including amino acids and proteins. Research indicates that HOBr reacts significantly faster than hypochlorous acid with several protein residues, which may contribute to its deleterious effects in biological systems . For instance, elevated levels of halogenated tyrosine residues have been observed in patients with inflammatory diseases, implicating HOBr in oxidative stress and cellular damage .

Fluorescent Probes for Detection:

Recent advancements have focused on developing fluorescent probes for the selective detection of this compound in biological systems. These probes enable real-time monitoring of HOBr levels within cells, facilitating research into its physiological roles and potential pathological implications . The development of these probes represents a significant step toward understanding the dynamics of reactive oxygen species in health and disease.

Case Studies

Q & A

Basic Research Questions

Q. What are the standard laboratory methods for synthesizing hypobromous acid, and how do reaction conditions influence yield?

this compound is synthesized via the disproportionation of bromine in water: Br2+H2O⇄HOBr+HBr

Yield optimization requires precise control of pH (ideally 6–8) and temperature (20–25°C) to minimize decomposition into bromide (Br−) and bromate (BrO3−). Alternative methods include bromide oxidation with hydrogen peroxide (Br−+H2O2→HOBr+OH−), which avoids bromine gas handling. Real-time monitoring via UV-Vis spectroscopy or potentiometric titration ensures reaction progress .

Q. How are the physical and chemical properties of this compound experimentally determined?

Key properties include:

Q. What analytical techniques are recommended for quantifying this compound in aqueous solutions?

Common methods include:

- Iodometric titration : Measures HOBr via iodine liberation in acidic conditions.

- Spectrophotometry : Utilizes absorbance at 259 nm (molar extinction coefficient = 430 M−1cm−1).

- Electrochemical sensors : Amperometric detection with platinum electrodes. Interference from bromide/bromate requires pre-treatment (e.g., ion chromatography) for accurate quantification .

Advanced Research Questions

Q. How do researchers address the instability of this compound in kinetic and mechanistic studies?

Strategies include:

- Low-temperature experiments : Slows decomposition (e.g., 4°C storage).

- Buffered systems : Maintains pH 7–8 to stabilize HOBr.

- Rapid mixing techniques : Stopped-flow systems to capture short-lived intermediates.

- Stabilizing agents : Addition of organic buffers (e.g., phosphate) or chelators to inhibit metal-catalyzed degradation. Decomposition rates are modeled using pseudo-first-order kinetics under controlled conditions .

Q. What experimental designs are used to compare the antimicrobial efficacy of this compound with other hypohalous acids (e.g., HOCl, HOI)?

Controlled studies involve:

- Microbial viability assays : Time-kill curves against model pathogens (e.g., E. coli) at standardized concentrations (0.1–1.0 mM).

- pH normalization : Adjusting all acids to pH 7 for equitable comparison.

- Reactive oxygen species (ROS) quantification : Fluorometric probes (e.g., aminophenyl fluorescein) to correlate efficacy with oxidative stress. Results show HOBr exhibits comparable bactericidal activity to HOCl but with lower cytotoxicity toward mammalian cells .

Q. How can contradictions in reported thermodynamic data for this compound be resolved?

Discrepancies in ΔHf∘ (formation enthalpy) and S∘ (entropy) values arise from:

- Measurement techniques : Calorimetry vs. computational models (e.g., DFT calculations).

- Sample purity : Trace Br2 or BrO3− contamination alters results. Researchers should cross-validate data using NIST Standard Reference Database 69 and replicate studies under inert atmospheres to minimize oxidation artifacts .

Q. What methodologies are employed to study the role of this compound in bromine redox cycling in environmental systems?

Approaches include:

- Field sampling : Coupled with LC-MS/MS to detect HOBr in marine aerosols.

- Kinetic modeling : Incorporates pH, salinity, and organic matter to predict HOBr lifetimes.

- Isotopic labeling : 81Br-tracing to map reaction pathways in bromine-rich environments. These studies reveal HOBr as a key intermediate in stratospheric ozone depletion and halogen-mediated organic degradation .

Q. Methodological Considerations

Q. What statistical approaches are suitable for analyzing this compound reaction kinetics with organic substrates?

- Non-linear regression : Fits time-resolved data to rate laws (e.g., second-order kinetics).

- Multivariate analysis : Identifies dominant factors (pH, temperature) using ANOVA.

- Error propagation models : Quantifies uncertainty in rate constants from spectroscopic measurements. Open-source tools like Kintek or COPASI facilitate dynamic simulation of complex reaction networks .

Properties

CAS No. |

13517-11-8 |

|---|---|

Molecular Formula |

HBrO BrHO |

Molecular Weight |

96.91 g/mol |

IUPAC Name |

hypobromous acid |

InChI |

InChI=1S/BrHO/c1-2/h2H |

InChI Key |

CUILPNURFADTPE-UHFFFAOYSA-N |

SMILES |

OBr |

Canonical SMILES |

OBr |

Key on ui other cas no. |

14380-62-2 15656-19-6 13517-11-8 |

Synonyms |

HOBr hydrogen oxybromide hypobromous acid hypobromous acid, ion (1-) hypobromous acid, potassium salt hypobromous acid, sodium salt sodium hypobromite |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.